2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

Description

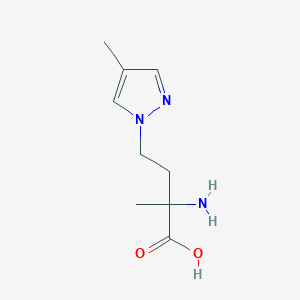

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a structurally unique derivative of butanoic acid, characterized by a methyl-substituted pyrazole ring and an amino group at the α-carbon (Figure 1). The compound combines a heterocyclic aromatic system (pyrazole) with a branched aliphatic chain and a carboxylic acid moiety.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-amino-2-methyl-4-(4-methylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-9(2,10)8(13)14/h5-6H,3-4,10H2,1-2H3,(H,13,14) |

InChI Key |

VQJNCQCXLHEZHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CCC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate diketone or β-keto ester under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.

Amino acid formation: The alkylated pyrazole is then reacted with a suitable amino acid precursor, such as a protected amino acid ester, under conditions that allow for the formation of the desired butanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring and amino acid moiety can interact with various biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Butanoic Acid Derivatives

The compound’s distinct functional groups differentiate it from simpler butanoic acid derivatives. Below is a detailed analysis of its properties relative to structural analogs:

Structural and Functional Group Variations

- Pyrazole vs. Aliphatic/Aromatic Substituents: The 4-methylpyrazole group introduces aromaticity and hydrogen-bonding capabilities, contrasting with aliphatic substituents (e.g., 3-methyl butanoic acid) or fused aromatic systems (e.g., benzoimidazole derivatives). Pyrazole’s nitrogen atoms may enhance solubility in polar solvents and enable interactions with biological targets.

- Amino Group Influence: The α-amino group increases polarity and introduces a basic site (pKa ~9–10), creating zwitterionic behavior at physiological pH. This contrasts with non-amino derivatives like butanoic acid (pKa ~4.8).

Physicochemical Properties

- Volatility: The pyrazole and amino groups reduce volatility compared to aliphatic derivatives (e.g., butanoic acid and 3-methyl butanoic acid), which are notable for their pungent odors in fruits and fermented products.

- Solubility: Enhanced water solubility is expected due to the amino and carboxylic acid groups, whereas methyl-substituted analogs (e.g., 3-methyl butanoic acid) are more lipid-soluble.

Data Table: Comparative Analysis of Butanoic Acid Derivatives

Calculated molecular weights.

*Direct data unavailable; properties inferred from structural analogs.

Research Implications and Limitations

- Synthesis Routes : Analogous compounds (e.g., ’s benzoimidazole derivative) suggest hydrolysis or condensation reactions under basic/acidic conditions may be applicable.

- Analytical Challenges: Quantification of such polar, non-volatile compounds may require advanced techniques (e.g., LC-MS), contrasting with GC-MS used for volatile acids.

Further research is needed to validate the compound’s pharmacological activity and optimize synthetic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution of pyrazole derivatives with amino acid precursors. Key steps include:

- Step 1 : Coupling of 4-methylpyrazole with a halogenated butanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole moiety .

- Step 2 : Protection/deprotection of the amino group using Boc (tert-butoxycarbonyl) chemistry to prevent side reactions .

- Critical Factors : Temperature control (40–60°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents significantly impact yield. For example, excess pyrazole derivatives (1.2–1.5 eq) improve substitution efficiency .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 228.15 for C₉H₁₇N₃O₂) .

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles. For pyrazole derivatives, resolution <1.0 Å is critical to resolve torsional strain in the butanoic acid backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Comparative Assays : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀ measurements) using identical buffer conditions (pH 7.4, 25°C) and enzyme sources to eliminate variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated pyrazole variants) to isolate structural determinants of activity. For example, 4-chloro-pyrazole derivatives show enhanced antimalarial activity compared to 4-methyl .

- Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to divergent enzyme targets (e.g., Plasmodium DHODH vs. human kinases) .

Q. What advanced computational or experimental approaches are recommended for elucidating its mechanism of enzyme inhibition?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzymes like Leishmania trypanothione reductase, identifying entropy-driven vs. enthalpy-driven inhibition .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, pyrazole derivatives often exhibit mixed inhibition due to binding at allosteric and active sites .

- Cryo-EM or XFEL : Resolve enzyme-ligand complexes at near-atomic resolution to map interactions (e.g., hydrogen bonding between the amino group and catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.